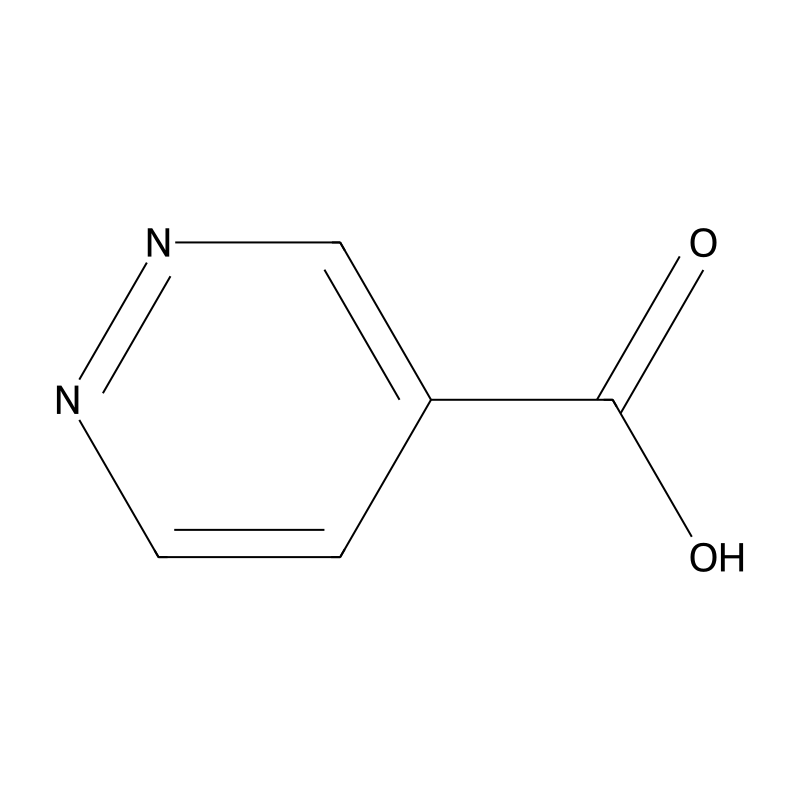

Pyridazine-4-carboxylic Acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Characterization

Research efforts have been directed towards developing efficient methods for synthesizing PCA. One study describes a facile three-step synthesis starting from pyridazine-4,5-dicarboxylic acid []. Other investigations have explored its surface properties using techniques like electron energy-loss spectroscopy, providing insights into its behavior on electrode surfaces [].

Potential Pharmaceutical Applications

PCA serves as a building block for synthesizing more complex molecules with potential pharmaceutical applications. Patents have been filed for PCA amide derivatives as inhibitors of interleukin-1 beta protease, an enzyme implicated in inflammatory responses []. Further research is needed to explore the therapeutic potential of these derivatives.

Pyridazine-4-carboxylic acid is a heterocyclic organic compound with the molecular formula . It features a pyridazine ring, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 2, and a carboxylic acid group at position 4. This compound exhibits a variety of chemical properties due to the presence of both nitrogen atoms in the ring and the carboxylic acid functional group, making it an important building block in organic synthesis and medicinal chemistry .

- Anticancer activity: Studies indicate PCA's ability to inhibit the growth of certain cancer cell lines, possibly by interfering with their metabolism. Further research is needed to elucidate the exact mechanism.

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling PCA.

- Avoid inhalation, ingestion, and skin contact.

- Store PCA in a well-ventilated area in a tightly sealed container.

- Acylation: The carboxylic acid group can undergo acylation reactions, allowing for the introduction of acyl groups.

- Esterification: It can react with alcohols to form esters, especially under acidic conditions.

- Decarboxylation: Under certain conditions, it may lose carbon dioxide to form pyridazine derivatives.

- Nucleophilic Substitution: The nitrogen atoms in the pyridazine ring can facilitate nucleophilic substitution reactions, particularly when halogenated derivatives are involved .

Research indicates that pyridazine-4-carboxylic acid and its derivatives exhibit significant biological activities. They have been studied for their potential as:

- Antimicrobial agents: Some derivatives show efficacy against various bacterial strains.

- Anti-inflammatory agents: Certain compounds derived from pyridazine-4-carboxylic acid have demonstrated anti-inflammatory properties.

- Anticancer activity: Investigations into its analogs reveal potential anticancer effects, particularly in targeting specific cancer cell lines .

Several methods exist for synthesizing pyridazine-4-carboxylic acid:

- Cyclization Reactions: One common method involves cyclizing hydrazine with α,β-unsaturated carbonyl compounds.

- Carboxylation of Pyridazines: The introduction of a carboxylic acid group can be achieved through carboxylation reactions using carbon dioxide under basic conditions.

- Functionalization of Pyridazines: Various functional groups can be introduced to the pyridazine ring through electrophilic aromatic substitution reactions .

Pyridazine-4-carboxylic acid finds applications in several fields:

- Pharmaceuticals: Used as a precursor for synthesizing bioactive compounds and drug candidates.

- Agriculture: Potential use in developing agrochemicals due to its biological activity.

- Material Science: Employed in creating polymers and materials with desirable properties due to its heterocyclic structure .

Studies on pyridazine-4-carboxylic acid have focused on its interactions with various biological targets. These include:

- Enzyme Inhibition: Some derivatives act as inhibitors for specific enzymes, which could lead to therapeutic applications.

- Receptor Binding: Research has explored how these compounds interact with receptors involved in inflammation and cancer pathways.

- Drug Delivery Systems: Investigations into its role in enhancing the solubility and bioavailability of drug formulations are ongoing .

Pyridazine-4-carboxylic acid shares structural similarities with other heterocyclic compounds. Here are some comparable compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Pyridine-4-carboxylic Acid | Pyridine derivative | Contains only one nitrogen atom in the ring. |

| Pyrimidine-4-carboxylic Acid | Pyrimidine derivative | Features two nitrogen atoms but different positioning. |

| Pyrazole-3-carboxylic Acid | Pyrazole derivative | Exhibits distinct reactivity due to different ring structure. |

| 1,2,4-Triazole-3-carboxylic Acid | Triazole derivative | Contains three nitrogen atoms, affecting its properties. |

Pyridazine-4-carboxylic acid is unique due to its specific arrangement of nitrogen atoms and the presence of the carboxylic acid group at position 4, which influences its reactivity and biological activity compared to these similar compounds .

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (95.74%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant